molecular formula C24H26N2O3S B11640294 N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide

N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide

Cat. No.: B11640294
M. Wt: 422.5 g/mol
InChI Key: HUTOBJIFFZKNRV-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of 2-methylphenyl, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated with 2-phenylethylamine to form the sulfonamide intermediate.

    Coupling Reaction: The final step involves coupling the sulfonamide intermediate with acetic anhydride under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfonamides.

Scientific Research Applications

N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide

InChI

InChI=1S/C24H26N2O3S/c1-19-12-14-22(15-13-19)30(28,29)26(17-16-21-9-4-3-5-10-21)18-24(27)25-23-11-7-6-8-20(23)2/h3-15H,16-18H2,1-2H3,(H,25,27)

InChI Key

HUTOBJIFFZKNRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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